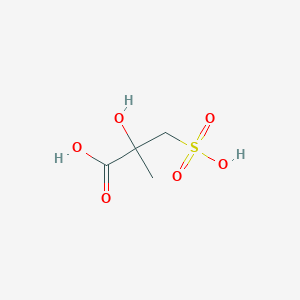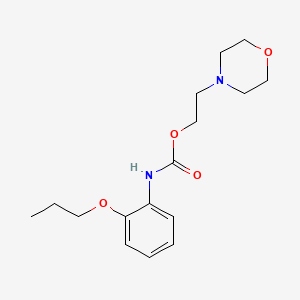
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a propoxyphenyl group, and a morpholinyl ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain optimal conditions. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
65347-84-4 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-propoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-2-10-21-15-6-4-3-5-14(15)17-16(19)22-13-9-18-7-11-20-12-8-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
InChI Key |
ZEHVNEVURZSHSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


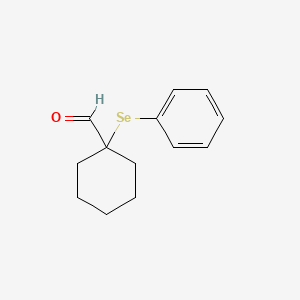
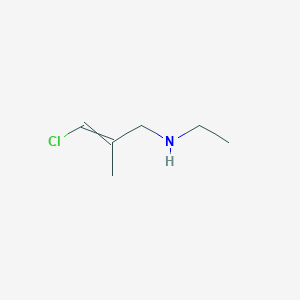
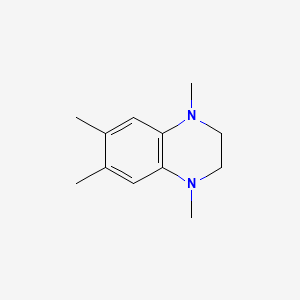
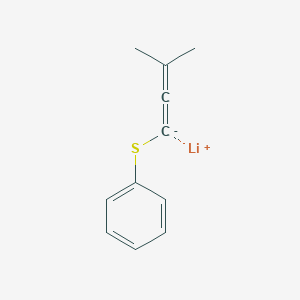
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
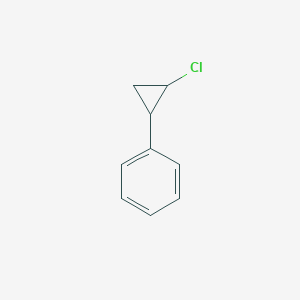
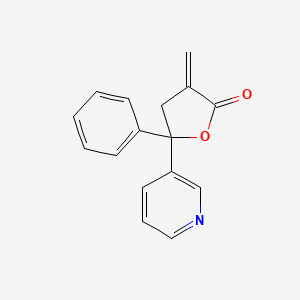
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
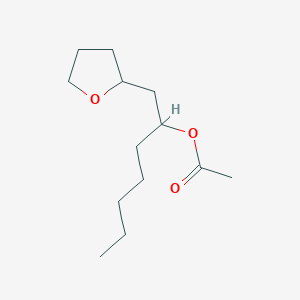
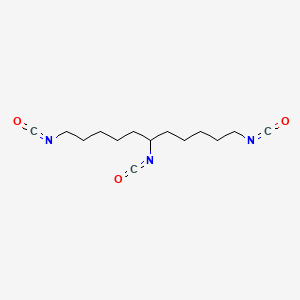
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
